4-[(4-Aminophenyl)amino]butanoic acid
Overview
Description
4-[(4-Aminophenyl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety.
Mechanism of Action
Target of Action
It is known that this compound is a useful organic compound used in life science research .
Mode of Action
It is known that the compound has a high affinity for histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Pharmacokinetics
Its physical and chemical properties such as boiling point (36368 ℃), density (1178g/cm³), and flash point (17375 ℃) are known .
Action Environment
It’s important to note that this compound is primarily used for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Aminophenyl)amino]butanoic acid typically involves the condensation of succinic anhydride with acetanilide, followed by reduction. The process begins with the reaction of succinic anhydride and acetanilide in the presence of aluminum chloride and carbon disulfide. The mixture is stirred and cooled to 7-8°C, then heated to 30-45°C for one hour. After standing for two days, the mixture is decomposed with crushed ice, filtered, and washed with water. The resulting product is dissolved in sodium bicarbonate solution, decolorized with activated carbon, and acidified with hydrochloric acid to obtain the intermediate product, β-(4-acetylamino)phenylsuccinic acid. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Aminophenyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[(4-Aminophenyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Industry: Utilized in the production of pharmaceuticals and as a building block for more complex molecules.
Comparison with Similar Compounds
- 4-(4-Aminophenyl)butyric acid
- 4-[(4-Aminophenyl)sulfonyl]amino]butanoic acid
Comparison: 4-[(4-Aminophenyl)amino]butanoic acid is unique due to its specific structure, which allows it to interact with molecular targets differently compared to similar compounds. For instance, 4-[(4-Aminophenyl)sulfonyl]amino]butanoic acid contains a sulfonyl group, which significantly alters its chemical properties and biological activity .
Properties
IUPAC Name |
4-(4-aminoanilino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJUXBRZSLRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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